4-(2-Chloro-5-methoxycarbonylphenyl)benzoic acid
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Overview
Description
4-(2-Chloro-5-methoxycarbonylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group and a methoxycarbonyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)benzoic acid can be achieved through a multi-step process. One common method involves the following steps:
Nitration: The starting material, dimethyl terephthalate, undergoes nitration to introduce a nitro group.
Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.
Hydrogenation: The nitro group is reduced to an amino group through hydrogenation.
Esterification: The amino compound is esterified to introduce the methoxycarbonyl group.
Bromination: Bromination is carried out to introduce a bromo group.
Diazotization: Finally, diazotization is performed to replace the bromo group with a chloro group, yielding the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloro-5-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification and hydrolysis reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the carboxylic acid moiety.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Esterification: Methanol and sulfuric acid as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used.
Esterification: Methyl esters.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
4-(2-Chloro-5-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-(2-Bromo-5-methoxycarbonylphenyl)benzoic acid
- 4-(2-Fluoro-5-methoxycarbonylphenyl)benzoic acid
- 4-(2-Iodo-5-methoxycarbonylphenyl)benzoic acid
Comparison:
- Uniqueness: The presence of the chloro group in 4-(2-Chloro-5-methoxycarbonylphenyl)benzoic acid imparts unique reactivity and properties compared to its bromo, fluoro, and iodo analogs. The chloro group offers a balance between reactivity and stability, making it suitable for various applications.
- Reactivity: The chloro compound is generally less reactive than the bromo and iodo analogs but more reactive than the fluoro analog in substitution reactions .
Properties
IUPAC Name |
4-(2-chloro-5-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)11-6-7-13(16)12(8-11)9-2-4-10(5-3-9)14(17)18/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICWBLOECXAKDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683397 |
Source
|
Record name | 2'-Chloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-56-3 |
Source
|
Record name | 2'-Chloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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